5-Bromoquinoline-8-carbothioamide
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Overview
Description
5-Bromoquinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of a bromine atom at the 5th position and a carbothioamide group at the 8th position makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for bromination, followed by the reaction with thiourea to introduce the carbothioamide group .
Industrial Production Methods
Industrial production methods for quinoline derivatives, including 5-Bromoquinoline-8-carbothioamide, often involve green and sustainable chemistry approaches. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromoquinoline-8-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Various reduced derivatives of the carbothioamide group.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
5-Bromoquinoline-8-carbothioamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 5-Bromoquinoline-8-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity could be related to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinoline-5-carboxylic acid: Another brominated quinoline derivative with different functional groups.
N-acyl-morpholine-4-carbothioamides: Compounds with similar carbothioamide groups but different core structures
Uniqueness
5-Bromoquinoline-8-carbothioamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom and a carbothioamide group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7BrN2S |
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Molecular Weight |
267.15 g/mol |
IUPAC Name |
5-bromoquinoline-8-carbothioamide |
InChI |
InChI=1S/C10H7BrN2S/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |
InChI Key |
REWJVOCAUAELFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=S)N)Br |
Origin of Product |
United States |
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